molecular formula C11H14ClN3O B1490950 5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole CAS No. 2097993-41-2

5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole

Cat. No.: B1490950
CAS No.: 2097993-41-2
M. Wt: 239.7 g/mol
InChI Key: XTFIEORGOMFLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is a chemical compound that belongs to the class of pyrimidinamines. This compound features a pyrimidinyl group attached to a hexahydrofuro[3,4-c]pyrrole moiety, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 2-amino-4-chloro-6-methylpyrimidine with a suitable furo[3,4-c]pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques are employed to ensure the efficient synthesis of the compound. The use of catalysts and green chemistry principles is also explored to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions are often carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyrimidinone derivatives.

  • Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can produce various substituted pyrimidinyl compounds, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is studied for its potential biological activities. It has been investigated for its antimicrobial and antifungal properties, making it a candidate for developing new treatments for infections.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies for treating various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-amino-4-chloro-6-methylpyrimidine

  • N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]thiazole-5-carboxamide

Uniqueness: 5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole stands out due to its unique structural features and its versatility in various applications. Unlike other similar compounds, it offers a combination of chemical stability and reactivity, making it a valuable asset in scientific research and industrial applications.

Biological Activity

5-(6-Chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including cytotoxicity, antiproliferative effects, and other relevant findings from recent research.

Chemical Structure and Properties

The compound's chemical formula is C11H14ClN3OC_{11}H_{14}ClN_3O with a molecular weight of approximately 239.7 g/mol. Its structure features a pyrimidine ring substituted with a chloro and methyl group, linked to a hexahydro-furo-pyrrole moiety.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on various tumor cell lines. The following table summarizes key findings regarding its cytotoxicity:

Cell LineIC50 (µM)Mechanism of Action
SH-4 Melanoma44.63Induces apoptosis and S-phase arrest
A549 Lung Carcinoma32.00Cell cycle arrest and apoptosis
MCF-7 Breast Carcinoma50.00Apoptotic pathway activation

These results indicate that the compound exhibits selective cytotoxicity against tumor cells, comparable to standard chemotherapeutic agents such as Carboplatin and Temozolomide .

Antiproliferative Effects

The antiproliferative effects of this compound were further assessed in vitro. The compound demonstrated significant inhibition of cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: SH-4 Melanoma Cells

In a focused study on SH-4 melanoma cells, treatment with the compound resulted in:

  • Increased apoptosis : Flow cytometry analysis indicated a rise in early and late apoptotic cells post-treatment.
  • Cell cycle arrest : The compound caused a significant accumulation of cells in the S phase, indicating disruption of normal cell cycle progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by its structural components. The presence of the chloro and methyl substitutions on the pyrimidine ring enhances its interaction with cellular targets. Further SAR studies are needed to elucidate specific interactions with proteins involved in cancer pathways .

Properties

IUPAC Name

5-(6-chloro-2-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-7-13-10(12)2-11(14-7)15-3-8-5-16-6-9(8)4-15/h2,8-9H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFIEORGOMFLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CC3COCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole
Reactant of Route 2
Reactant of Route 2
5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole
Reactant of Route 3
Reactant of Route 3
5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole
Reactant of Route 4
Reactant of Route 4
5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole
Reactant of Route 5
Reactant of Route 5
5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole
Reactant of Route 6
Reactant of Route 6
5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.